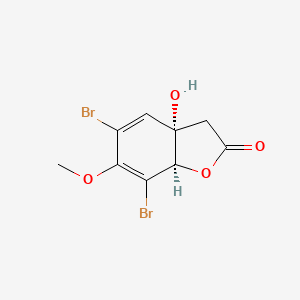
aeroplysinin-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(±)-Aeroplysinin 2 is a brominated compound derived from marine sponges, particularly from the genus Aplysina. It has garnered significant interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound’s unique structure and bioactivity make it a valuable subject of study in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-Aeroplysinin 2 typically involves bromination reactions starting from simpler organic precursors. One common synthetic route includes the bromination of a phenolic compound followed by cyclization to form the characteristic brominated ring structure. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of (±)-Aeroplysinin 2 is less common due to the complexity of its synthesis and the availability of natural sources. advancements in synthetic organic chemistry may pave the way for more efficient industrial-scale production methods in the future.
化学反応の分析
Types of Reactions
(±)-Aeroplysinin 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the brominated rings to less oxidized forms.
Substitution: Bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
The major products formed from these reactions include various brominated and non-brominated derivatives, each with distinct biological activities.
科学的研究の応用
(±)-Aeroplysinin 2 has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying bromination reactions and the synthesis of brominated natural products.
Biology: The compound is used to investigate the biological pathways and mechanisms of marine-derived bioactive compounds.
Medicine: Due to its antimicrobial and anticancer properties, (±)-Aeroplysinin 2 is studied for potential therapeutic applications.
Industry: The compound’s unique properties make it a candidate for developing new antimicrobial agents and other industrial applications.
作用機序
The mechanism of action of (±)-Aeroplysinin 2 involves its interaction with cellular components, leading to various biological effects. The compound targets specific enzymes and proteins, disrupting cellular processes and leading to cell death in microbial and cancer cells. The exact molecular pathways are still under investigation, but its ability to induce apoptosis and inhibit cell proliferation is well-documented.
類似化合物との比較
Similar Compounds
Aeroplysinin 1: Another brominated compound from the same genus with similar biological activities.
Bromotyrosine derivatives: A class of compounds with structural similarities and comparable bioactivities.
Uniqueness
(±)-Aeroplysinin 2 stands out due to its specific brominated structure and the range of biological activities it exhibits. Its unique combination of antimicrobial, anti-inflammatory, and anticancer properties makes it a valuable compound for further research and potential therapeutic applications.
特性
CAS番号 |
37676-85-0 |
|---|---|
分子式 |
C9H8Br2O4 |
分子量 |
339.96 g/mol |
IUPAC名 |
(3aS,7aR)-5,7-dibromo-3a-hydroxy-6-methoxy-3,7a-dihydro-1-benzofuran-2-one |
InChI |
InChI=1S/C9H8Br2O4/c1-14-7-4(10)2-9(13)3-5(12)15-8(9)6(7)11/h2,8,13H,3H2,1H3/t8-,9+/m0/s1 |
InChIキー |
ZIWGLWRAFFMGTG-DTWKUNHWSA-N |
SMILES |
COC1=C(C2C(CC(=O)O2)(C=C1Br)O)Br |
異性体SMILES |
COC1=C([C@H]2[C@](CC(=O)O2)(C=C1Br)O)Br |
正規SMILES |
COC1=C(C2C(CC(=O)O2)(C=C1Br)O)Br |
同義語 |
aeroplysinin-2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



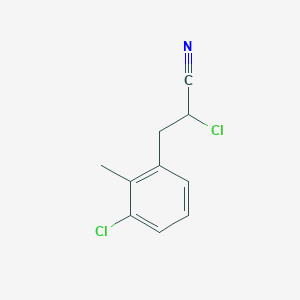
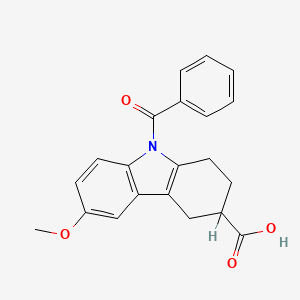
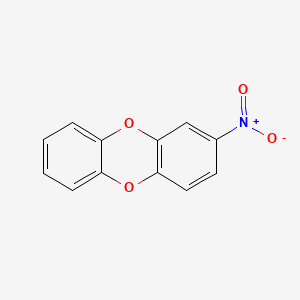
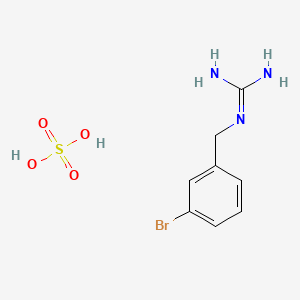
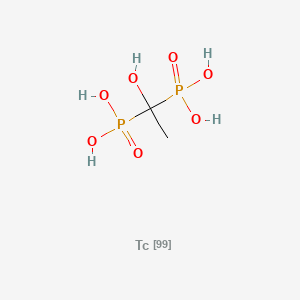
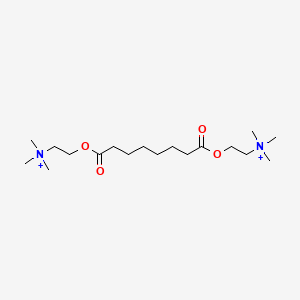


![2-[2-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3-dihydroindol-3-yl]acetic acid](/img/structure/B1201305.png)
![6,7-Dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1201306.png)

![2,3,4,5,6-Pentahydroxycyclohexyl 6'-bromo-2,2',4,6-tetrahydroxy-6-methyl-8,8a,9,10-tetrahydro-6H-spiro[cyclopenta[e]pyrimido[4,5-b][1,4]diazepine-7,3'-indole]-8-carboxylate](/img/structure/B1201310.png)
![[7-Methoxy-12-methyl-10,13-dioxo-11-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanilino]-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1201311.png)
